Adrenergic alpha-Agonists; Cardiotonic Agents; Mydriatics; Nasal Decongestants; Sympathomimetics; Vasoconstrictor Agents
Nasal phenylephrine is indicated for the symptomatic relief of nasal congestion due to the common cold or hay fever, sinusitis, or other upper respiratory allergies. /Included in US product labeling/
Nasal phenylephrine may be useful in the adjunctive therapy of middle ear infections by decreasing congestion around the eustachian ostia. /Included in US product labeling/
Nasal phenylephrine is used for relief of sinus congestion. /NOT included in US product labeling/
The 2.5 and 10% phenylephrine ophthalmic solutions are indicated to produce dilation of the pupil prior to intraocular surgery. /Included in US product labeling/
Refraction: Prior to determination of refractive errors, the 2.5% phenylephrine ophthalmic solution may be used effectively with homatropine, atropine, cyclopentolate, or tropicamide. Ophthalmoscopy: The 2.5% phenylephrine ophthalmic solution is indicated to product mydriasis for ophthalmoscopic examination. Retinoscopy (shadow test): The 2.5% phenylephrine ophthalmic solution may be used alone when dilation of the pupil without cycloplegic action is desired for retinoscopy (shadow test). Blanching test: The 2.5% phenylephrine ophthalmic solution is indicated for the blanching test. If blanching occurs, the congestion is superficial and probably does not indicate iritis. /Included in US product labeling/
The 1.12% phenylephrine ophthalmic solution is indicated to provide temporary relief of redness associated with minor eye irritations, such as those caused by hay fever, colds, dust, wind, swimming, sun, smog, smoke, or wearing contact lenses. /Included in US product labeling/
In a randomized, double-blinded, controlled trial, /the authors/ investigated the prophylactic infusion of IV phenylephrine for the prevention of hypotension during spinal anesthesia for cesarean delivery. Immediately after intrathecal injection, phenylephrine was infused at 100 ug/min (n = 26) for 3 min. From that point until delivery, phenylephrine was infused at 100 ug/min whenever systolic arterial blood pressure (SAP), measured each minute, was less than baseline. A control group (n = 24) received IV bolus phenylephrine 100 ug after each measurement of SAP <80% of baseline. Phenylephrine infusion decreased the incidence (6 [23%] of 26 versus 21 [88%] of 24; P < 0.0001), frequency, and magnitude (median minimum SAP, 106 mm Hg; interquartile range, 95-111 mm Hg; versus median, 80 mm Hg; range, 73-93 mm Hg; P < 0.0001) of hypotension compared with control. Heart rate was significantly slower over time in the infusion group compared with the control group (P < 0.0001). Despite a large total dose of phenylephrine administered to the infusion group compared with the control group (median, 1260 ug; interquartile range, 1010-1640 ug; versus median, 450 ug; interquartile range, 300-750 ug; P < 0.0001), umbilical cord blood gases and Apgar scores were similar. One patient in each group had umbilical arterial pH <7.2. Prophylactic phenylephrine infusion is a simple, safe, and effective method of maintaining arterial blood pressure during spinal anesthesia for cesarean delivery. In patients receiving spinal anesthesia for elective cesarean delivery, a prophylactic infusion of phenylephrine 100 ug/min decreased the incidence, frequency, and magnitude of hypotension with equivalent neonatal outcome compared with a control group receiving IV bolus phenylephrine.
The 2.5 and 10% phenylephrine ophthalmic solutions are indicated in patients with uveitis when synechiae are present or may develop. The formation of synechiae may be prevented by concurrent use of either of these concentrations with atropine to produce wide dilation of the pupil; however, the vasoconstrictor effect of phenylephrine may be antagonistic to the increase of local blood flow in uveal inflammation. /Included in US product labeling/
Phenylephrine may be added to solutions of some local anesthetics to decrease the rate of vascular absorption of the anesthetic, thereby localizing anesthesia and prolonging the duration of anesthesia. The risk of systemic toxicity caused by the local anesthetic also is decreased. ... Phenylephrine is less effective than epinephrine in prolonging local anesthesia but may be preferable when cardiostimulation is undesirable.
Phenylephrine may be used in the diagnosis of Horner's or Raeder's syndrome or to reverse the miosis and ptosis occurring in this condition. The drug has also been used as a provocative test for angle block in patients with glaucoma.
Since mydriatics, including phenylephrine, may occasionally increase intraocular, the drugs generally are not used in patients with glaucoma; however, the benefits of temporary phenylephrine-induced mydriasis occasionally may outweigh the risks when pupillary dilation may free adhesions or when vasoconstriction of intrinsic blood vessels may decrease IOP. Phenylephrine may be used to lower IOP temporarily in patients with open-angle glaucoma.
Phenylephrine is administered parenterally to produce vasoconstriction as an adjunct to correct hemodynamic imbalances in the treatment of shock that persists after adequate fluid volume replacement.
Anorectal preparations (e.g., creams, gels, ointments, suppositories) containing phenylephrine hydrochloride are used topically or rectally to provide temporary symptomatic relief of external or internal hemorrhoids.
Restrictions have been placed on the sale of pseudoephedrine in the USA in an attempt to control the illicit production of methamphetamine. This has caused a switch from pseudoephedrine to phenylephrine in many common cold and cough medicines. Phenylephrine is a poor substitute for pseudoephedrine as an orally administered decongestant as it is extensively metabolized in the gut and its efficacy as a decongestant is unproven. Both pseudoephedrine and phenylephrine have a good safety record, but the efficacy of pseudoephedrine as a nasal decongestant is supported by clinical trials. Studies in the USA indicate that restricting the sale of pseudoephedrine to the public as a medicine has had little impact on the morbidity and number of arrests associated with methamphetamine abuse. Restricting the sale of pseudoephedrine in order to control the illicit production of methamphetamine will deprive the public of a safe and effective nasal decongestant and force the pharmaceutical industry to replace pseudoephedrine with phenylephrine, which may be an ineffective decongestant. Restrictions on sales of pseudoephedrine to the public may not reduce the problems associated with methamphetamine abuse.
VET: To review the outcome of cases of left dorsal displacement of the large colon (LDDLC) treated with phenylephrine HCl and mild exercise. Physical parameters, laboratory data, ultrasonographic findings and outcome were analysed in a retrospective study of 12 horses with a confirmed diagnosis of LDDLC which were treated with phenylephrine HCl and mild exercise. Administration of phenylephrine HCl and mild exercise resulted in the resolution of LDDLC in 11 of 12 treated horses. One horse failed to resolve the entrapment and required surgical correction. Administration of phenylephrine HCl appears to be an effective treatment for horses with confirmed diagnosis of LDDLC presented with mild to moderate colonic distention.
In a double-blinded, placebo-controlled, randomized study, the effect of prophylactic IM phenylephrine at doses of 1.5 and 3 mg on hyperbaric tetracaine spinal anesthesia-induced hypotension in 90 normotensive and hypertensive patients aged >65 yr undergoing surgery for hip fracture /was evaluated/. Thirty normotensive patients received 1.5 or 3 mg of phenylephrine IM (N/P-1.5 and N/P-3.0 groups; n = 15 in each), whereas controls received saline (N/C group; n = 15), and 45 hypertensive patients were treated in a similar manner (H/P-1.5, H/P-3.0, and H/C groups; n = 15 in each). All groups had a peak sensory block height of T9, with a range of T8 to T10. The incidence of hypotension (>25% decrease in mean arterial blood pressure [MAP] from baseline) was significantly lower in the patients who received phenylephrine 1.5 or 3 mg than in the controls, both in the normotensive and hypertensive groups (P < 0.01). The N/P-3.0 and N/P-1.5 groups and the H/P-3.0 group had significantly lower percentage reductions in MAP (P < 0.05) and required significantly smaller doses of rescue IV ephedrine (P < 0.05) than did the N/C group or the H/C group. The H/P-1.5 group also required significantly less rescue IV ephedrine (P < 0.05), although it was not sufficient to significantly attenuate the percentage decrease in MAP compared with that in the H/C group. Bradycardia (heart rate <50 bpm) as an adverse effect after IM administration of phenylephrine was not observed in any of the groups. Hypertension (MAP >20% increase from baseline) after medication occurred in the N/P-3.0 and H/P-3.0 groups, but not in the N/P-1.5 and H/P-1.5 groups. We conclude that prophylactic IM injection of 1.5 mg of phenylephrine is a safe (defined as the inhibition of bradycardia and hypertension) and effective means of reducing the incidence of hypotension associated with spinal anesthesia in normotensive and hypertensive elderly patients. IMPLICATIONS: We evaluated the efficacy and safety of small-dose IM phenylephrine for prophylaxis against spinal anesthesia-induced hypotension in normotensive and hypertensive elderly patients. Phenylephrine 1.5 mg IM was effective for reducing the incidence of hypotension and avoided adverse effects.
/EXPERIMENTAL/ Autotransplantation of the submandibular gland is a potential treatment for severe kerato-conjunctivitis sicca. However, one of the major barriers to this procedure is that secretions from the transplanted gland decrease shortly after the operation, which may lead to obstruction of Wharton's duct, or even to transplantation failure. Using a rabbit model, we investigated whether phenylephrine could improve the secretion from the transplanted gland. We found that phenylephrine treatment significantly reversed the decrease in salivary secretion after transplantation, enhanced the expressions of alpha1A-, alpha1B-, and alpha1D-adrenoceptor mRNA, and ameliorated atrophy of acinar cells. Furthermore, phenylephrine also induced translocation of aquaporin-5 from the cytoplasm to the apical membrane, and increased the levels of phospho-ERK1/2, ERK1/2, phospho-PKCzeta, and PKCzeta in the transplanted gland. These results indicate that phenylephrine treatment moderates structural injury and improves secretory function in the transplanted submandibular gland through promoting alpha1-adrenoceptor expression and post-receptor signal transduction.